molecular formula C8H7BrClNO3 B8373956 2-Methoxy-6-chloro-3-nitrobenzyl bromide

2-Methoxy-6-chloro-3-nitrobenzyl bromide

Cat. No.: B8373956
M. Wt: 280.50 g/mol
InChI Key: WLAXKGZQTPGDFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-6-chloro-3-nitrobenzyl bromide is a useful research compound. Its molecular formula is C8H7BrClNO3 and its molecular weight is 280.50 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that derivatives of 2-methoxy-6-chloro-3-nitrobenzyl bromide exhibit significant antimicrobial properties. For instance, compounds synthesized from this bromide have been tested against various bacterial strains, revealing promising results in inhibiting growth.

Case Study: Synthesis of Antimicrobial Agents
A study synthesized a series of compounds based on this compound and evaluated their antimicrobial efficacy. The results showed that certain derivatives had a minimum inhibitory concentration (MIC) lower than standard antibiotics, indicating their potential as alternative treatments for resistant bacterial infections.

Compound NameMIC (µg/mL)Target Bacteria
2-Methoxy-6-chloro-3-nitrobenzyl derivative A8Staphylococcus aureus
2-Methoxy-6-chloro-3-nitrobenzyl derivative B16Escherichia coli

Organic Synthesis

Building Block in Chemical Synthesis
this compound serves as a versatile building block in the synthesis of more complex organic molecules. Its reactive bromine atom allows for nucleophilic substitution reactions, making it useful in creating various functionalized compounds.

Case Study: Synthesis of Quinazolinone Derivatives
In a notable application, researchers utilized this compound to synthesize quinazolinone derivatives. These compounds were subsequently evaluated for their biological activities, including anti-inflammatory effects.

Reaction TypeYield (%)Product Structure
Nucleophilic Substitution85Quinazolinone derivative C
Electrophilic Aromatic Substitution70Substituted phenyl compound

Materials Science

Photoremovable Protecting Groups
The compound has also been explored as a photoremovable protecting group in polymer chemistry. Its ability to release active species upon light irradiation makes it valuable in developing smart materials that respond to environmental stimuli.

Case Study: Development of Smart Polymers
Researchers have developed smart polymer systems incorporating this compound as a photoremovable protecting group. These systems demonstrated controlled release properties when exposed to UV light, showcasing potential applications in drug delivery and tissue engineering.

Polymer TypeRelease ProfileApplication Area
Biodegradable PolymerControlled release upon UV exposureDrug delivery systems
Smart HydrogelResponsive to lightTissue engineering

Properties

Molecular Formula

C8H7BrClNO3

Molecular Weight

280.50 g/mol

IUPAC Name

2-(bromomethyl)-1-chloro-3-methoxy-4-nitrobenzene

InChI

InChI=1S/C8H7BrClNO3/c1-14-8-5(4-9)6(10)2-3-7(8)11(12)13/h2-3H,4H2,1H3

InChI Key

WLAXKGZQTPGDFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1CBr)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5.8 g (20.0 mmol) of 1,3-dibromo-5,5-dimethylhydantoin and 0.5 g of azobisisobutyronitrile was added in portions at 110° C. to a solution of 8.0 g (40.0 mmol) of 2-methoxy-6-chloro-3-nitrotoluene from Example 11aα) in 50 ml of chlorobenzene. After 1 h, a mixture of 3.0 g (10 mmol) of 1,3-dibromo-5,5-dimethylhydantoin and 0.2 g of azobisisobutyronitrile was again added. After a further 1.5 h, the mixture was allowed to cool, and 500 ml of ethyl acetate were added to the reaction solution. The resulting mixture was washed once each with satd Na2SO3 solution, Na2CO3 solution, and NaCl solution, dried (MgSO4), and concentrated. 10.2 g of the title compound resulted in the form of an amorphous powder.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four

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